molecular formula C10H14F3NO4 B12934136 (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B12934136
M. Wt: 269.22 g/mol
InChI Key: OCLIUAPKYXTECD-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. This compound is notable for its unique structural features, including a trifluoromethyl group and a tert-butoxycarbonyl protecting group. These features make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as azetidine or its derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing its binding affinity and selectivity.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6-/m1/s1

InChI Key

OCLIUAPKYXTECD-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.